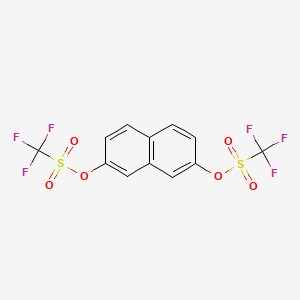
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
Overview
Description
“Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)” is a chemical compound with the CAS Number: 151391-00-3 . It is a solid substance at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The linear formula of “Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)” is C12H6F6O6S2 . Its molecular weight is 424.3 . The InChIKey is NWUWLVCEYBABOV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)” is a solid substance at room temperature . Its molecular weight is 424.3 .Scientific Research Applications
Chemical Synthesis and Properties
Formation of Bis(ammonium) Salts : Compounds similar to Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) have been used to form bis(ammonium) salts. For instance, bis(ammonium) naphthalene-1,5-disulfonate was prepared through the acid-promoted reaction of hexamethylenetetramine, demonstrating the formation of supramolecular assemblies via hydrogen bonds (Sakwa & Wheeler, 2003).
Gas Separation Membrane Applications : Aromatic polysulfone copolymers, incorporating naphthalene moieties, have been synthesized for use in gas separation membranes. These polymers demonstrate high thermal stability and attractive gas permeability and selectivity properties (Camacho-Zuñiga et al., 2009).
Material Science and Polymer Chemistry
Development of Novel Polymers : Naphthalene derivatives have been explored in the synthesis of novel polymers. For instance, fluorinated polyimides derived from naphthalene-based monomers exhibit high thermal stability, low moisture absorption, and unique electrical properties (Chung & Hsiao, 2008).
Proton Exchange Membranes : Sulfonated naphthalene dianhydride based polyimide copolymers have been investigated for their application in proton-exchange-membrane fuel cells. These materials show promise due to their thermal and oxidative stabilities, along with their proton conductivities (Einsla et al., 2005).
Organic Chemistry and Reactions
Synthesis of Arylsilyl(silyl)arenes : Research has been conducted on the selective Si-C cleavage in Bis(arylsilyl)arenes with triflic acid, demonstrating the synthesis of arylsilyl(silyl)arenes. These compounds serve as starting materials for monofunctional arylsilanes (Schröck et al., 1995).
Electrophilic Substitution Reactions : The study of electrophilic substitution in various naphthalene derivatives, such as 5,6-Bis(dimethylamino)acenaphthylene, has provided insights into the synthesis of push-pull proton sponges and their properties (Mekh et al., 2010).
Environmental Applications
- Use as Geothermal Tracers : Polyaromatic sulfonates, including naphthalene disulfonates, have been tested as tracers in geothermal reservoirs. Their stability under hydrothermal conditions makes them suitable for tracing in high-temperature reservoirs (Rose et al., 2001).
Mechanism of Action
Safety and Hazards
The safety information available indicates that “Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWLVCEYBABOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174194 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | |
CAS RN |
151391-00-3 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151391-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Naphthalenebis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


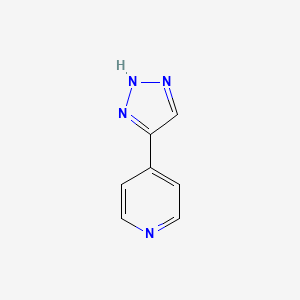
![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3,3-diphenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639666.png)
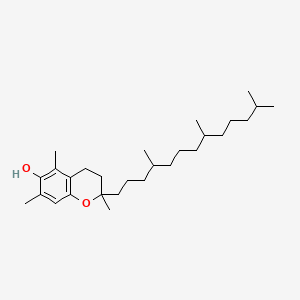
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
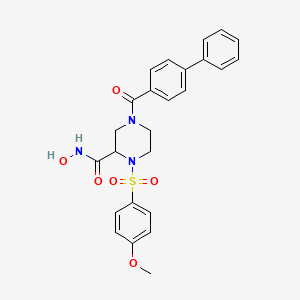
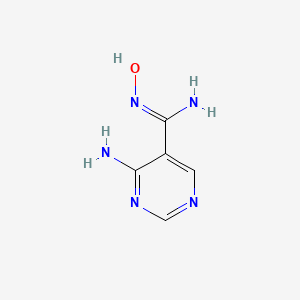
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)

![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)
![Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate](/img/structure/B1639705.png)


![N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine](/img/structure/B1639713.png)